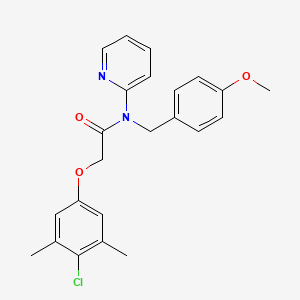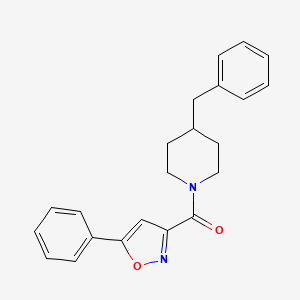![molecular formula C21H22N2O2S B11348090 2-{1-[(4-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole](/img/structure/B11348090.png)
2-{1-[(4-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(4-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole: is an organic compound with the following properties:
Appearance: It exists as a colorless or slightly yellow solid.
Solubility: It is soluble in organic solvents such as dichloromethane and ethanol but insoluble in water.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling, which is a powerful method for carbon–carbon bond formation. In this reaction, an aryl or vinyl boron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boron reagent serves as the nucleophilic partner, transferring its organic group to the palladium center. The resulting Pd–C bond forms the desired product .
Industrial Production: While specific industrial production methods may vary, the Suzuki–Miyaura coupling is often employed on a larger scale. Optimization of reaction conditions, choice of boron reagents, and catalysts play a crucial role in achieving high yields and selectivity.
Chemical Reactions Analysis
Reactions:
Cross-Coupling: The compound participates in Suzuki–Miyaura cross-coupling reactions, forming C–C bonds between aryl or vinyl groups.
Oxidation and Reduction: Depending on the substituents, it can undergo oxidation or reduction reactions.
Substitution: It may undergo nucleophilic substitution reactions.
Common Reagents: Palladium catalysts, boron reagents (e.g., boronic acids, boronate esters), and halides.
Major Products: The major products depend on the specific reaction conditions and substituents involved.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It could be explored as a potential drug candidate due to its structural features.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Industry: It may have applications in materials science or agrochemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects would require further investigation. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further research could reveal related structures and highlight the uniqueness of this compound.
2-{1-[(4-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole and its applications
Properties
Molecular Formula |
C21H22N2O2S |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone |
InChI |
InChI=1S/C21H22N2O2S/c1-15-6-8-17(9-7-15)25-14-20(24)23-12-10-16(11-13-23)21-22-18-4-2-3-5-19(18)26-21/h2-9,16H,10-14H2,1H3 |
InChI Key |
WELGHKHSDRWMIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,3-dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11348017.png)
![5-(3,4-dimethylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11348025.png)
![2-(4-bromophenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11348030.png)


![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11348044.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-ethoxybenzamide](/img/structure/B11348050.png)

![Ethyl 5-acetyl-2-({[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11348058.png)
![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-chlorobenzamide](/img/structure/B11348063.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide](/img/structure/B11348084.png)
![1-[(3-methylbenzyl)sulfonyl]-N-[4-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11348096.png)
![1-butyl-4-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11348098.png)

